molecular formula C11H15NO4S B3964351 N-(phenylsulfonyl)norvaline

N-(phenylsulfonyl)norvaline

Cat. No.: B3964351
M. Wt: 257.31 g/mol
InChI Key: SHKWQJWNJXWUHZ-UHFFFAOYSA-N
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Description

N-(phenylsulfonyl)norvaline is a chemical compound with the molecular formula C11H15NO4S It is a derivative of norvaline, an amino acid, and features a phenylsulfonyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(phenylsulfonyl)norvaline can be synthesized through the sulfonylation of norvaline. One common method involves the reaction of norvaline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and implementing efficient purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(phenylsulfonyl)norvaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides.

Scientific Research Applications

N-(phenylsulfonyl)norvaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(phenylsulfonyl)norvaline involves its interaction with specific molecular targets. For instance, as an arginase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of arginine to ornithine and urea. This inhibition can have various physiological effects, including modulation of nitric oxide production and regulation of the urea cycle .

Comparison with Similar Compounds

Similar Compounds

    Norvaline: A non-proteinogenic amino acid with similar structural features but lacking the phenylsulfonyl group.

    Phenylsulfonyl derivatives: Compounds like N-(phenylsulfonyl)glycine and N-(phenylsulfonyl)alanine share the phenylsulfonyl group but differ in the amino acid backbone.

Uniqueness

N-(phenylsulfonyl)norvaline is unique due to the combination of the norvaline backbone and the phenylsulfonyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(benzenesulfonamido)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-2-6-10(11(13)14)12-17(15,16)9-7-4-3-5-8-9/h3-5,7-8,10,12H,2,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKWQJWNJXWUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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